2,4,6-Triisobutylphenol

Description

Contextual Significance and Historical Trajectory of Research on 2,4,6-Triisobutylphenol

The contextual significance of this compound stems largely from its classification as a hindered phenol (B47542). Research into the introduction of alkyl groups, such as isobutyl groups, onto phenol and related compounds dates back to the early 20th century, with studies exploring the synthesis and properties of these modified molecules. acs.org The historical development of sterically hindered phenols, a class to which this compound belongs, is linked to the broader history of industrial chemistry and the search for stabilizing agents. For instance, the acid-catalyzed reaction of phenol with isobutylene (B52900), a process related to the synthesis of similar bulky phenols like 2,4,6-Tri-tert-butylphenol (B181104), was studied extensively to produce antioxidants. wikipedia.org The primary driver for research into compounds like this compound has been their utility as antioxidants and stabilizers in materials such as lubricant oils and polymers. ijstr.orgijstr.org

Scope and Objectives of Academic Research on this compound

Academic research on this compound is multifaceted, with several key objectives. A primary goal is to understand and exploit its properties as an antioxidant. Studies investigate its effectiveness as a free-radical scavenger to inhibit oxidation in organic materials like engine oils. ijstr.orgijstr.org Another significant research objective is its application in catalysis. Due to its bulky nature, it is explored as a ligand in catalyst systems, such as in conjunction with aluminoxanes for polyolefin production, where its size can influence the catalytic activity and selectivity. google.comgoogle.com Furthermore, researchers focus on its role as an intermediate in synthetic chemistry, using it as a starting material to build more complex molecules. quinoline-thiophene.com The fundamental characterization of its physical and chemical properties also remains an important aspect of academic inquiry. chemsrc.comchemical-suppliers.eu

Fundamental Structural Elements and their Influence on Research Paradigms

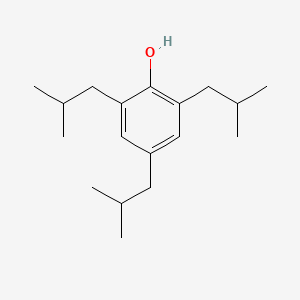

The structure of this compound is central to its chemical behavior and dictates the direction of research. It consists of a phenol core, which includes a hydroxyl (-OH) group attached to a benzene (B151609) ring, with three isobutyl groups substituted at the 2, 4, and 6 positions.

Two main features of this structure influence its study:

Steric Hindrance : The two isobutyl groups at the ortho positions (2 and 6) physically obstruct access to the phenolic hydroxyl group. This steric hindrance is a dominant factor, reducing the typical reactivity of the hydroxyl group. cdnsciencepub.comontosight.ai This property is highly desirable for creating stable antioxidants, as it allows the phenol to trap radicals without undergoing further unwanted side reactions.

Electronic Effects : The alkyl (isobutyl) groups are electron-donating. ontosight.ai This increases the electron density of the aromatic ring, which can make the ring more susceptible to electrophilic attack, although this is tempered by the steric bulk. ontosight.ailibguides.com The electron-donating nature also helps to stabilize the phenoxy radical that forms when the phenol acts as a hydrogen-donating antioxidant.

These combined effects make this compound a model compound for studying the interplay of sterics and electronics in reaction mechanisms.

Key Research Areas Pertaining to this compound in Modern Chemistry

In modern chemistry, research involving this compound is concentrated in several key areas:

Antioxidant and Stabilizer Chemistry : A significant body of research focuses on its function as a primary antioxidant. It is investigated for its ability to interrupt the free-radical chain reactions responsible for the oxidative degradation of lubricants, fuels, and polymers. wikipedia.orgijstr.org One study noted a stoichiometric inhibition factor of 2 for 2,4,6-triisobutyl phenol, a measure of its antioxidant efficiency. ijstr.orgijstr.org

Catalysis : The compound is used in the field of catalysis, particularly as an ancillary ligand or a component of catalyst activators. Its bulky nature is exploited in systems like aluminoxane catalyst activators, where it can modify the catalyst's environment and influence polymerization reactions. google.comgoogle.com

Synthetic Chemistry : this compound serves as a precursor in organic synthesis. For example, it can undergo nucleophilic substitution reactions to form derivatives like 2,4,6-triisobutylphenoxy acetate, which can then be converted into other functionalized molecules. quinoline-thiophene.com

Physical Organic Chemistry : The compound is a subject of study in physical organic chemistry to probe reaction mechanisms. Research has explored the reactivity of hindered phenols with free radicals, examining how the steric bulk of the ortho-alkyl groups affects reaction rates and pathways. cdnsciencepub.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₃₀O |

| Molecular Weight | 262.43 g/mol |

| CAS Number | 5856-99-5 |

| Density | 0.916 g/cm³ |

| Boiling Point | 349.9 °C at 760 mmHg |

| Flash Point | 157.7 °C |

| LogP | 4.98770 |

Data sourced from reference chemsrc.com

Structure

3D Structure

Properties

CAS No. |

5856-99-5 |

|---|---|

Molecular Formula |

C18H30O |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

2,4,6-tris(2-methylpropyl)phenol |

InChI |

InChI=1S/C18H30O/c1-12(2)7-15-10-16(8-13(3)4)18(19)17(11-15)9-14(5)6/h10-14,19H,7-9H2,1-6H3 |

InChI Key |

YEBYLKSGBARIJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC(=C(C(=C1)CC(C)C)O)CC(C)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2,4,6 Triisobutylphenol

Reactions Involving the Phenolic Hydroxyl Group

The reactivity of the hydroxyl (-OH) group in 2,4,6-triisobutylphenol is significantly impeded by the two flanking isobutyl groups at the ortho positions. This steric shielding makes reactions that are common for less hindered phenols challenging.

Esterification and Etherification Reactions

Esterification, such as the Fischer esterification where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, is a standard method for converting phenols to esters. organic-chemistry.orgmasterorganicchemistry.comorganic-chemistry.org However, for this compound, the accessibility of the hydroxyl group to an incoming carboxylic acid is severely restricted. Consequently, direct esterification is expected to be very slow and require harsh reaction conditions, such as high temperatures and strong acid catalysts, with potentially low yields. youtube.com

Similarly, etherification reactions, where the hydroxyl group is converted into an ether, are also hindered. While phenols can be converted to ethers, the steric bulk around the oxygen atom in this compound makes nucleophilic attack by the phenolate (B1203915) or on the protonated hydroxyl group difficult.

Formation of Phenolates and their Reactivity

Like other phenols, this compound is a weak acid and can be deprotonated by a strong base to form the corresponding 2,4,6-triisobutylphenolate anion. The acidity of this phenol (B47542) is expected to be lower than that of phenol itself due to the electron-donating inductive effect of the three isobutyl groups. The bulky alkyl groups also sterically hinder the solvation of the resulting phenolate ion, further decreasing its stability in solution.

The primary reactivity of the phenolate is its role as a precursor to the phenoxyl radical through one-electron oxidation. wikipedia.org In alkaline solutions, where the phenolate is the dominant species, it is readily oxidized. wikipedia.org

Aromatic Substitution Reactions of this compound

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of both the hydroxyl group and the three alkyl groups. wikipedia.org

Electrophilic Aromatic Substitution Patterns

The hydroxyl group and the alkyl groups are all ortho-, para-directing. lkouniv.ac.in In this molecule, the ortho (2, 6) and para (4) positions are already occupied by isobutyl groups. The remaining meta positions (3, 5) are exceptionally sterically hindered, making electrophilic attack at these sites virtually impossible under standard conditions.

Therefore, typical electrophilic aromatic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are not expected to proceed on the aromatic ring. masterorganicchemistry.com Under forced conditions, such reactions would likely lead to degradation of the molecule or ipso-substitution, where an incoming electrophile replaces one of the existing isobutyl groups, most likely the one at the para position. google.com For instance, attempts to nitrate (B79036) heavily alkylated phenols under harsh conditions have been shown to result in dealkylation rather than substitution at a vacant ring position. google.com

Radical Reactions on the Aromatic Ring

The most significant reaction pathway for this compound involves the formation of a phenoxyl radical. wikipedia.org One-electron oxidation of the phenol removes the hydrogen atom from the hydroxyl group, generating the 2,4,6-triisobutylphenoxyl radical.

This radical is notably stable for two main reasons:

Resonance Delocalization : The unpaired electron is not localized on the oxygen atom but is delocalized into the π-system of the aromatic ring, primarily at the ortho and para positions.

Steric Shielding : The bulky isobutyl groups at the 2, 4, and 6 positions physically protect the radical center from reacting with other molecules, significantly increasing its lifetime. researchgate.netsemanticscholar.org

The stability of this type of radical allows it to be isolated and studied. rsc.orgresearchgate.net Its subsequent reactivity often involves coupling with other radicals or acting as a hydrogen atom abstractor. rsc.orgnih.govlibretexts.orgyoutube.com

Oxidation and Reduction Chemistry of this compound

The redox chemistry of this compound is dominated by its ease of oxidation and its resistance to reduction.

The principal oxidation pathway involves the loss of a single electron and a proton from the hydroxyl group to form the stable 2,4,6-triisobutylphenoxyl radical, as discussed previously. wikipedia.orgresearchgate.net This transformation can be achieved using a variety of mild oxidizing agents. For the closely related 2,4,6-tri-tert-butylphenol (B181104), this oxidation is readily accomplished electrochemically or by using chemical oxidants like potassium ferricyanide (B76249) in an alkaline medium. wikipedia.orgrsc.org The resulting phenoxy radical is intensely colored and can be stable for extended periods. wikipedia.org This radical can, in turn, react with molecular oxygen to form peroxide derivatives. wikipedia.org Further oxidation of the radical can lead to a phenoxonium cation, which can react with nucleophiles like water to yield cyclohexadienone products. wikipedia.org

| Reactant | Oxidizing Agent/Conditions | Primary Product | Notes |

|---|---|---|---|

| This compound | Base (e.g., NaOH), then a one-electron oxidant (e.g., K₃[Fe(CN)₆]) | 2,4,6-Triisobutylphenoxyl Radical | A stable free radical due to resonance and steric hindrance. wikipedia.orgrsc.org |

| 2,4,6-Triisobutylphenoxyl Radical | Molecular Oxygen (O₂) | 4,4'-linked Peroxide Dimer (inferred) | Reaction occurs with the radical species. wikipedia.org |

| 2,4,6-Triisobutylphenoxyl Radical | Further one-electron oxidation | Phenoxonium Cation (inferred) | A highly reactive intermediate. wikipedia.org |

Conversely, the reduction of this compound is chemically unfavorable. The electron-rich aromatic phenol ring is resistant to hydrogenation, and there are no readily reducible functional groups on the molecule. Reduction chemistry in related compounds typically involves substituents, such as the reduction of a nitro group to an amine group, but as noted, the introduction of such groups via electrophilic substitution is not feasible for this compound. researchgate.net Therefore, the dominant transformation pathway for this compound is oxidation.

Oxidative Coupling Reactions

Oxidative coupling of phenols is a fundamental process for forming carbon-carbon (C-C) or carbon-oxygen (C-O) bonds, leading to the synthesis of more complex molecules such as biphenols or polyethers. wikipedia.org The mechanism generally initiates with the oxidation of the phenol to a phenoxy radical. For sterically hindered phenols like this compound, the stability of the resulting radical is a key factor in its subsequent reactions. researchgate.net

The process typically follows one of several pathways after the initial formation of the phenoxy radical:

Radical-Radical Coupling: Two phenoxy radicals can directly combine.

Radical-Phenol Coupling: A phenoxy radical can react with a neutral phenol molecule. nih.gov

Due to the significant steric hindrance from the three isobutyl groups, especially at the ortho positions, C-C coupling is challenging for this compound. A closely related compound, 2,4,6-tri-tert-butylphenol (2,4,6-TTBP), provides insight into the likely reactivity. Upon oxidation, 2,4,6-TTBP forms a very stable 2,4,6-tri-tert-butylphenoxy radical. wikipedia.org This radical is known to react with molecular oxygen to form a 4,4'-linked peroxide, demonstrating a C-O coupling pathway. wikipedia.org This suggests that under similar oxidative conditions, the 2,4,6-triisobutylphenoxy radical would also be stable and could undergo similar coupling reactions, likely favoring pathways that are less sterically demanding.

Table 1: Plausible Products from Oxidative Coupling of this compound Analogs

| Starting Phenol | Oxidizing Agent | Primary Intermediate | Coupling Product Type | Plausible Product Structure |

|---|---|---|---|---|

| 2,4,6-Tri-tert-butylphenol | O₂, Potassium Ferricyanide | 2,4,6-Tri-tert-butylphenoxy radical | C-O Coupling (Peroxide) | 4,4'-(Peroxybis(2,4,6-tri-tert-butylcyclohexa-2,5-dien-1-one)) |

Single Electron Transfer Processes

Single Electron Transfer (SET) is a key step in many oxidative reactions of phenols. sigmaaldrich.comthieme-connect.de Sterically hindered phenols are particularly amenable to oxidation via SET due to the stability of the resulting phenoxy radical. Electrochemical studies on 2,4,6-TTBP, a structural analog of this compound, show that it is readily oxidized. wikipedia.org

The process can be described as follows:

In an alkaline medium, the phenol is deprotonated to form the corresponding phenolate anion.

The phenolate anion then undergoes a reversible one-electron oxidation to generate a stable phenoxy radical. wikipedia.org

This SET process is the basis for the antioxidant activity of many hindered phenols, as they can readily donate an electron (or a hydrogen atom) to scavenge free radicals. The stability of the 2,4,6-triisobutylphenoxy radical, conferred by the steric shielding of the isobutyl groups and resonance delocalization of the unpaired electron, makes this process particularly efficient. researchgate.net The generation of this long-lived radical allows it to participate in further chemical transformations or act as a persistent radical species. wikipedia.org

Reactivity of the Isobutyl Side Chains

The aliphatic isobutyl groups attached to the phenol ring also possess distinct reactivity, primarily centered on the benzylic carbon atom.

Functionalization of Aliphatic Groups

The isobutyl group has the structure -CH₂CH(CH₃)₂, which includes a methylene (B1212753) (-CH₂-) group directly attached to the aromatic ring. The C-H bonds at this "benzylic" position are weaker than other aliphatic C-H bonds and are susceptible to oxidation. libretexts.orgpressbooks.pub

When treated with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, alkyl side chains on an aromatic ring can be oxidized to a carboxylic acid group (-COOH), provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orgaskthenerd.com Therefore, this compound is expected to undergo oxidation at its three isobutyl side chains to yield the corresponding tricarboxylic acid derivative.

This reactivity contrasts sharply with that of 2,4,6-tri-tert-butylphenol. The tert-butyl group lacks a benzylic hydrogen, making it resistant to this type of side-chain oxidation. pressbooks.pub

Table 2: Comparison of Side-Chain Oxidation Reactivity

| Compound | Side Chain Structure | Benzylic Hydrogens? | Reactivity with Strong Oxidants (e.g., KMnO₄) | Product |

|---|---|---|---|---|

| This compound | -CH₂CH(CH₃)₂ | Yes | Susceptible to oxidation | 4-Hydroxy-1,3,5-benzenetricarboxylic acid |

| 2,4,6-Tri-tert-butylphenol | -C(CH₃)₃ | No | Inert to side-chain oxidation | No reaction |

Rearrangement Reactions Involving Alkyl Substituents

Alkyl groups on a phenol ring can undergo rearrangement, typically under acidic conditions. nih.gov These reactions, often related to the Friedel-Crafts alkylation mechanism, can involve the intramolecular migration of an alkyl group from one position on the ring to another. nih.govmasterorganicchemistry.com The driving force for such rearrangements is typically the formation of a more thermodynamically stable isomer.

For a substituted phenol like this compound, an ionic rearrangement mechanism can be proposed. This would involve the protonation of the aromatic ring, followed by the migration of an isobutyl group as a carbocation to a different position on the ring. nih.gov The stability of the intermediate carbocations and the steric interactions between the bulky alkyl groups would influence the final product distribution. While specific studies on the rearrangement of this compound are not prevalent, the general principles of alkylphenol rearrangements suggest that isomerization is a possible transformation pathway under appropriate catalytic conditions. masterorganicchemistry.com

Advanced Spectroscopic and Analytical Methodologies for the Elucidation of 2,4,6 Triisobutylphenol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

NMR spectroscopy is a cornerstone technique for the structural and mechanistic investigation of 2,4,6-Triisobutylphenol. Its versatility allows for the analysis of this compound in various states, from complex mixtures to polymer-bound forms, and provides critical information on its three-dimensional structure and dynamic behavior.

High-Resolution NMR for Complex Mixture Analysis

High-resolution NMR spectroscopy is invaluable for the analysis of complex mixtures containing this compound, such as in industrial lubricant and polymer formulations where it is used as an antioxidant. nih.govnih.gov The high resolving power of modern NMR spectrometers allows for the separation of overlapping signals, enabling the identification and quantification of individual components. illinois.edu In a typical ¹H NMR spectrum of a mixture, the aromatic protons of this compound appear as a distinct singlet, while the isobutyl groups give rise to characteristic multiplets. The chemical shifts of these signals can be influenced by the surrounding chemical environment and intermolecular interactions within the mixture. semanticscholar.org

For instance, in a lubricant oil matrix, the aromatic protons of this compound might show a slight upfield or downfield shift compared to its pure form, indicative of interactions with other components in the mixture. By comparing the integration of these signals to an internal standard, the concentration of this compound can be accurately determined. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for this compound in a Complex Mixture (CDCl₃)

| Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.15 | s |

| Phenolic OH | 5.10 | s |

| -CH₂- (isobutyl) | 2.55 | d |

| -CH- (isobutyl) | 1.85 | m |

Note: This interactive table provides representative data. Actual chemical shifts may vary depending on the specific mixture and solvent.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR spectroscopy is essential for unambiguously confirming the molecular structure of this compound by establishing through-bond connectivities between protons and carbons. science.govnih.gov Common 2D NMR experiments employed for this purpose include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

COSY spectra reveal proton-proton couplings, which in this compound would show correlations between the -CH₂- and -CH- protons, and between the -CH- and -CH₃ protons of the isobutyl groups. sdsu.edu

HSQC experiments correlate directly bonded protons and carbons. youtube.com This allows for the assignment of the carbon signals corresponding to the aromatic C-H, and the -CH₂-, -CH-, and -CH₃ groups of the isobutyl substituents.

Table 2: Key HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbon (¹³C) |

|---|---|

| Aromatic CH | C (quaternary, aromatic), C (benzylic) |

| -CH₂- (isobutyl) | C (aromatic), CH (isobutyl), CH₃ (isobutyl) |

| -CH- (isobutyl) | CH₂ (isobutyl), CH₃ (isobutyl) |

Note: This interactive table highlights key long-range correlations used for structural confirmation.

Solid-State NMR for Polymer-Bound this compound

When this compound is incorporated into a polymer matrix as a stabilizer, its mobility is restricted, making solid-state NMR (ssNMR) the technique of choice for its characterization. acs.orgcreative-biostructure.com ssNMR can provide information on the physical state of the phenol (B47542) within the polymer, its dispersion, and its interaction with the polymer chains. nih.govresearchgate.net

Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal of the less abundant ¹³C nuclei and to average out anisotropic interactions, resulting in higher resolution spectra. creative-biostructure.com By analyzing the ¹³C chemical shifts and relaxation times, it is possible to distinguish between crystalline and amorphous domains of the polymer and to determine the localization of the this compound molecules. For example, a broader signal for the phenolic carbons might suggest a more disordered or mobile environment within the amorphous regions of the polymer. acs.org

Dynamic NMR Spectroscopy for Conformational Analysis

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the conformational dynamics of this compound, particularly the restricted rotation of the bulky isobutyl groups. researchgate.netnih.gov Due to steric hindrance, the rotation around the C-C bonds of the isobutyl groups may be slow on the NMR timescale at lower temperatures.

By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the isobutyl protons. scielo.brresearchgate.net At higher temperatures, where rotation is fast, the methyl groups of an isobutyl substituent may appear as a single doublet. As the temperature is lowered, the rotation slows down, and if the barrier to rotation is high enough, the signals may broaden and eventually split into separate signals for the non-equivalent methyl groups in the different conformations. nih.gov Analysis of these temperature-dependent spectral changes allows for the determination of the energy barrier for this rotational process. core.ac.uk

Mass Spectrometry (MS) for Characterization and Reaction Monitoring

Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and elemental composition of this compound and its degradation or reaction products.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous identification of this compound by providing its exact mass with high accuracy, typically within a few parts per million (ppm). measurlabs.commeasurlabs.com This level of precision allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds that may have the same nominal mass. algimed.com

For this compound (C₂₂H₃₈O), the theoretical monoisotopic mass can be calculated. An experimental measurement using HRMS that closely matches this theoretical value confirms the elemental composition. HRMS is also instrumental in identifying the products of oxidation or other reactions involving this compound by determining the exact masses of the resulting species. nih.govmdpi.com The fragmentation pattern observed in the mass spectrum can further aid in the structural elucidation of these products. youtube.com

Table 3: Exact Mass Determination of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₂H₃₈O |

| Theoretical Monoisotopic Mass | 318.29227 u |

| Measured Mass (Hypothetical) | 318.29205 u |

Note: This interactive table provides a hypothetical example of an exact mass measurement.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules by analyzing the fragmentation patterns of precursor ions. In the analysis of this compound, the molecular ion (M+•), formed typically under electron ionization (EI), is selected and subjected to collision-induced dissociation (CID). This process induces fragmentation at the weakest bonds, providing insight into the molecule's structure.

The fragmentation of sterically hindered phenols like this compound is predictable and primarily involves the alkyl substituents. A dominant fragmentation pathway is the cleavage of the C-C bond beta to the aromatic ring, leading to the loss of a stable carbocation. For this compound, this would involve the loss of an isobutyl radical or, more favorably, the formation of a stable isobutyl cation following rearrangement, though the most characteristic fragmentation is often the loss of a methyl group from the isobutyl side chain to form a stable benzylic-type cation.

A primary fragmentation event is the loss of a methyl radical (•CH₃, 15 Da) from one of the isobutyl groups, leading to a prominent ion at m/z 247. This is followed by the subsequent loss of propene (C₃H₆, 42 Da) through a McLafferty-type rearrangement. Another significant pathway involves the cleavage of an entire isobutyl group (C₄H₉•, 57 Da), resulting in an ion at m/z 205. Further fragmentation can lead to the sequential loss of the remaining alkyl groups.

Table 1: Predicted MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragmentation Event | Product Ion (m/z) | Neutral Loss (Da) |

|---|---|---|---|

| 262 | Loss of Methyl Radical | 247 | 15 |

| 262 | Loss of Isobutyl Radical | 205 | 57 |

| 247 | Loss of Propene | 205 | 42 |

| 205 | Loss of Isobutylene (B52900) | 149 | 56 |

Application of Hyphenated MS Techniques

To analyze this compound in complex matrices, mass spectrometry is often coupled with chromatographic separation techniques. lcms.cz These "hyphenated" methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), leverage the separation power of chromatography with the sensitive and specific detection capabilities of MS. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. The sample is first vaporized and separated on a capillary column based on its boiling point and polarity. The separated components then enter the mass spectrometer for ionization and detection. For alkylphenols, a non-polar column, such as one with a 5% phenyl polysiloxane stationary phase, is typically used. GC-MS methods have been successfully developed for the determination of the structural isomer 2,4,6-tri-tert-butylphenol (B181104) in food and environmental samples, demonstrating the technique's applicability for trace-level quantification. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is preferred for non-volatile or thermally labile compounds. For this compound, reverse-phase HPLC would be the method of choice, where separation occurs based on hydrophobicity. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used as the ionization source, though APCI is often more effective for less polar compounds like alkylphenols.

Vibrational Spectroscopy (IR, Raman) in Probing Molecular Interactions and Reaction Progress

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide detailed information about the molecular structure and bonding within this compound.

Infrared Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies

Infrared (IR) spectroscopy is a fundamental tool for identifying functional groups. The IR spectrum of this compound is characterized by several key absorption bands. acs.org Due to the bulky isobutyl groups at the ortho positions, the hydroxyl (O-H) group is sterically hindered. This steric hindrance significantly impacts the O-H stretching vibration. royalsocietypublishing.org

In a dilute solution of a non-polar solvent, a sharp absorption band is expected in the range of 3600-3650 cm⁻¹, which is characteristic of a "free" or non-hydrogen-bonded hydroxyl group. researchgate.net In more concentrated solutions or in the solid state, intermolecular hydrogen bonding may occur, leading to a broader absorption band at a lower frequency (typically 3200-3550 cm⁻¹). docbrown.info The degree of steric hindrance in this compound, however, largely prevents strong intermolecular hydrogen bonding, making the free O-H stretch the most prominent feature. Other characteristic peaks include C-H stretching vibrations of the alkyl groups and the aromatic ring, and aromatic C=C stretching vibrations. researchgate.net

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

|---|---|---|

| ~3640 | O-H Stretch | Sharp peak, indicating a sterically hindered, non-hydrogen-bonded hydroxyl group. |

| 3100-3000 | Aromatic C-H Stretch | Vibrations of C-H bonds on the benzene (B151609) ring. |

| 2960-2850 | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of C-H bonds in the isobutyl groups. |

| ~1600, ~1480 | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |

| ~1230 | C-O Stretch | Stretching vibration of the phenol C-O bond. |

Raman Spectroscopy for In-Situ Reaction Monitoring

Raman spectroscopy is a powerful non-destructive technique for real-time, in-situ monitoring of chemical reactions. spectroscopyonline.comoxinst.com It relies on the inelastic scattering of monochromatic light, providing a vibrational fingerprint of the molecules present. spectroscopyonline.com This technique is particularly advantageous for monitoring reactions in solution, as the Raman signal for water is typically weak, causing minimal interference. mdpi.com

In the context of this compound, Raman spectroscopy can be used to monitor its formation (e.g., via alkylation of phenol) or its consumption in a subsequent reaction (e.g., oxidation). researchgate.net By tracking the intensity of a characteristic Raman band unique to the reactant, product, or an intermediate, a kinetic profile of the reaction can be generated. For instance, the disappearance of a C=C bond of a reactant or the appearance of a specific band corresponding to a product can be quantitatively monitored over time to determine reaction rates and endpoints. spectroscopyonline.com

X-ray Diffraction Studies of Crystalline Forms and Co-crystals Involving this compound

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique can distinguish between different crystalline forms (polymorphs) and identify the formation of co-crystals. nih.gov Polymorphism is critical in materials science and pharmaceuticals, as different crystal forms can have different physical properties.

While specific crystallographic data for this compound is not widely published, studies on its structural isomer, 2,4,6-tri-tert-butylphenol, have been performed, revealing detailed information about its solid-state structure. researchgate.net For this compound, single-crystal XRD would provide precise bond lengths, bond angles, and information on intermolecular interactions, such as any weak hydrogen bonds or van der Waals forces that dictate the crystal packing.

Powder X-ray diffraction (PXRD) would serve as a fingerprinting technique to identify the compound and assess its phase purity. Each crystalline form of this compound would produce a unique PXRD pattern, characterized by a specific set of diffraction peaks at particular 2θ angles. This makes PXRD invaluable for quality control and for studying phase transitions induced by temperature or pressure.

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatography is an essential technique for the separation, identification, and quantification of this compound within complex mixtures. dphen1.com The choice of chromatographic method depends on the volatility and polarity of the analyte and the nature of the sample matrix.

Gas Chromatography (GC): As mentioned in the context of GC-MS, GC is well-suited for analyzing this compound. When coupled with detectors like a Flame Ionization Detector (FID), GC provides robust quantification. The separation is typically performed on a capillary column, and method parameters such as oven temperature program, carrier gas flow rate, and injection mode are optimized to achieve good resolution and peak shape. GC methods have been validated for various alkylphenols in environmental and food matrices. researchgate.netthermofisher.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. chromatographyonline.com For this compound, a reverse-phase method is most appropriate. sielc.com

Table 3: Typical HPLC Parameters for Alkylphenol Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV-Vis Detector (e.g., at 210 nm or 275 nm) |

| Injection Volume | 5 - 20 µL |

This method allows for the separation of this compound from other phenolic compounds and matrix components. sielc.com Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentration. nih.govnih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. chemijournal.com Direct analysis of this compound by GC can be challenging due to the polarity imparted by its hydroxyl group, which can lead to poor peak shape and reduced sensitivity. To overcome these limitations, derivatization is a commonly employed strategy. This process involves chemically modifying the phenol's hydroxyl group to create a more volatile and thermally stable derivative, thereby improving chromatographic performance. epa.govdphen1.com

Common derivatization techniques for phenolic compounds include silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or methylation with agents such as diazomethane. epa.govdphen1.com The resulting trimethylsilyl (B98337) ethers or anisole (B1667542) derivatives are significantly more volatile and less polar, making them ideal for GC analysis.

Once derivatized, the sample is introduced into the GC system, which typically utilizes a capillary column coated with a non-polar or semi-polar stationary phase, such as a diphenyl-dimethyl polysiloxane. dphen1.com The separation is based on the differential partitioning of the analytes between the carrier gas (mobile phase) and the stationary phase as a function of temperature. An analytical method for the determination of 2,4,6-tri-tert-butylphenol (a structurally similar compound) in food samples has been developed using GC coupled with mass spectrometry (GC/MS). researchgate.netnih.gov

Table 1: Illustrative GC Method Parameters for Analysis of Phenolic Derivatives

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial 45 °C for 2 min, ramp at 12 °C/min to 325 °C, hold for 11 min lcms.cz |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) dphen1.com |

| Detection | Mass Spectrometry (Electron Ionization - EI) |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Systems

For the analysis of this compound in its native, underivatized form, High-Performance Liquid Chromatography (HPLC) is the method of choice. As a non-volatile compound, it is well-suited for separation in the liquid phase. Reverse-phase HPLC (RP-HPLC) is the most common mode used for phenols.

In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. This compound, being a relatively non-polar molecule, will be retained on the column and can be effectively eluted by increasing the proportion of the organic solvent in the mobile phase. sielc.com

An analytical method for the related compound 2,4,6-Tris(tert-butyl)phenol utilizes a reverse-phase column with a mobile phase of acetonitrile and water. sielc.com For mass spectrometry applications, volatile buffers like formic acid may be used instead of non-volatile acids such as phosphoric acid. sielc.com Method validation for HPLC analysis of similar phenolic antioxidants has demonstrated excellent linearity, precision, and accuracy, with typical limits of detection (LOD) in the sub-mg/L range. researchgate.net

Table 2: Example RP-HPLC Method and Validation Parameters for Phenolic Compounds

| Parameter | Condition/Value |

|---|---|

| Instrument | HPLC with UV or Mass Spectrometer Detector |

| Column | Newcrom R1 (or equivalent C18), 4.6 x 150 mm, 5 µm sielc.comsielc.com |

| Mobile Phase | Acetonitrile/Water gradient or isocratic mixture sielc.com |

| Flow Rate | 1.0 mL/min sielc.com |

| Detection | UV at 210-280 nm researchgate.netsielc.com |

| Linearity (r²) | > 0.999 researcher.life |

| Limit of Detection (LOD) | 0.170 - 0.478 mg/L researchgate.net |

| Limit of Quantification (LOQ) | 0.515 - 1.448 mg/L researchgate.net |

| Recovery (%) | 83.2 - 108.9% researchgate.net |

Advanced Detection Methods in Chromatography

The coupling of chromatographic separation techniques with advanced spectroscopic detectors, known as hyphenated techniques, provides enhanced sensitivity and selectivity for the analysis of this compound. chemijournal.comijnrd.orgsaspublishers.com These methods are crucial for identifying and quantifying the compound at trace levels in complex matrices.

Mass Spectrometry (MS) is the most powerful and widely used detection method coupled with both GC and HPLC. saspublishers.com In GC-MS, after separation, the analyte is ionized, typically through electron ionization (EI), and the resulting mass-to-charge ratio of the parent ion and its fragments provides a unique "fingerprint" for definitive identification. nist.gov An analytical method for 2,4,6-tri-tert-butylphenol in food was developed using GC-MS with selected ion monitoring (SIM), where the instrument is set to detect only specific ions characteristic of the target analyte, thereby increasing sensitivity and reducing matrix interference. researchgate.netnih.gov

Tandem Mass Spectrometry (MS/MS) offers a further level of selectivity and is particularly useful for complex samples. iosrjournals.org Techniques like GC-MS/MS or LC-MS/MS involve the selection of a specific precursor ion, its fragmentation through collision-induced dissociation, and the monitoring of a specific product ion. iosrjournals.orgresearchgate.net This process, often performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, results in extremely low detection limits, often in the picogram (pg) to nanogram (ng) per liter range. thermofisher.comnih.gov For instance, a GC-MS/MS method for related halophenols achieved detection limits as low as 0.04 ng/L in water-based solutions. nih.gov

High-Resolution Mass Spectrometry (HRMS) , when coupled with chromatography (e.g., GC-HRMS), provides highly accurate mass measurements. This allows for the determination of the elemental composition of an unknown compound, offering a high degree of confidence in its identification. researchgate.net

Other detection methods that can be hyphenated with chromatography include Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, although GC-MS and LC-MS remain the most prevalent for quantitative and qualitative analysis of phenolic compounds. iosrjournals.org

Computational and Theoretical Investigations of 2,4,6 Triisobutylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy, which are crucial for understanding chemical reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. rsc.orgresearchgate.net It is particularly effective for calculating the ground-state properties of phenolic compounds due to its balance of accuracy and computational cost. researchgate.net

Studies on structurally similar sterically hindered phenols, such as 2,4,6-tri-tert-butylphenol (B181104), often employ DFT with functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to optimize the molecular geometry and calculate key electronic and thermodynamic parameters. researchgate.netresearchgate.net For 2,4,6-Triisobutylphenol, these calculations would reveal the precise bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure.

Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. scirp.org Furthermore, DFT is instrumental in calculating the O-H Bond Dissociation Enthalpy (BDE), a primary indicator of a phenolic compound's antioxidant activity. A lower BDE signifies a greater ability to donate a hydrogen atom to neutralize free radicals. The theoretical framework allows for the analysis of how the bulky isobutyl groups electronically and sterically influence this critical property. researchgate.net

Table 1: Representative Calculated Ground State Properties of a Sterically Hindered Phenol (B47542) (Analog)

This table presents typical data obtained from DFT calculations on a structurally similar molecule, 2,4,6-tri-tert-butylphenol, to illustrate the parameters calculated for this compound.

| Parameter | Method/Basis Set | Calculated Value | Significance |

| O-H Bond Length | B3LYP/6-31G(d) | 0.965 Å | Relates to vibrational frequency and bond strength. |

| C-O Bond Length | B3LYP/6-31G(d) | 1.378 Å | Indicates the bond order between the phenyl ring and hydroxyl group. |

| C-O-H Bond Angle | B3LYP/6-31G(d) | 110.5° | Defines the geometry of the key functional group. |

| HOMO Energy | B3LYP/6-311++G(d,p) | -5.8 eV | Relates to the molecule's electron-donating ability. |

| LUMO Energy | B3LYP/6-311++G(d,p) | 0.9 eV | Relates to the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | 6.7 eV | Indicator of chemical stability and reactivity. |

While DFT is a workhorse for ground-state properties, ab initio methods, which are based on first principles without empirical parameterization, are often employed to study the excited states of molecules. ru.nl Understanding the excited states of this compound is crucial for predicting its photochemical behavior, including its stability upon exposure to UV radiation and its potential for fluorescence or phosphorescence. chemrxiv.org

Methods such as Time-Dependent Density Functional Theory (TD-DFT), an extension of DFT for excited states, can be used to calculate the energies of electronic transitions. researchgate.netchemrxiv.org These calculations predict the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum, corresponding to the energy required to promote an electron from a lower-energy orbital to a higher-energy one (e.g., from the S₀ ground state to the S₁ first singlet excited state). chemrxiv.orgchemrxiv.org Analyzing the molecular orbitals involved in these transitions provides insight into their nature, such as n→π* or π→π* transitions, which is fundamental to understanding the molecule's photophysics and potential degradation pathways. For complex systems, more advanced ab initio methods like Møller-Plesset perturbation theory (MP2) or multiconfigurational self-consistent field (MCSCF) can provide a more accurate description of excited state potential energy surfaces. diva-portal.org

Quantum chemical calculations are an invaluable tool for the prediction and interpretation of various spectroscopic data. diva-portal.org By computing properties related to the interaction of molecules with electromagnetic radiation, these methods can generate theoretical spectra that aid in the analysis of experimental results. scirp.org

For this compound, DFT calculations can predict its vibrational spectra (Infrared and Raman). researchgate.net The calculation of harmonic vibrational frequencies allows for the assignment of specific absorption bands in an experimental IR spectrum to the corresponding molecular motions, such as the characteristic O-H stretch, C-H stretches of the isobutyl groups, and aromatic C-C ring vibrations. scirp.org A comparison between the calculated and experimental spectra can confirm the molecular structure and provide insights into intramolecular dynamics. unibo.it

Similarly, Nuclear Magnetic Resonance (NMR) parameters can be accurately predicted. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, calculates the magnetic shielding tensors for each nucleus, which can then be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.net Comparing these predicted chemical shifts with experimental data is a powerful method for structural elucidation and conformational analysis.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Hindered Phenol

This table shows representative data for a similar phenol, demonstrating the typical agreement between calculated and experimental spectroscopic parameters.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3655 | 3640 | Hydroxyl group stretching |

| ν(C-H) aromatic | 3080 | 3075 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2960 | 2955 | Isobutyl group C-H stretching |

| ν(C=C) ring | 1605 | 1600 | Aromatic ring stretching |

| δ(C-O-H) | 1210 | 1205 | Hydroxyl group bending |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior that is not accessible through static quantum chemical calculations. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can explore conformational landscapes, solvent effects, and interactions within complex environments like polymer matrices. nih.govresearchgate.net

The conformation and behavior of this compound can be significantly influenced by its local environment. MD simulations are an ideal method to study these solvent effects at a molecular level. By placing a model of the phenol in a simulation box filled with explicit solvent molecules (e.g., water, methanol (B129727), or a nonpolar solvent like hexane), one can observe how intermolecular forces dictate its conformational preferences and dynamics. acs.org

As a sterically hindered phenol, this compound has potential applications as an antioxidant stabilizer in polymers. chemrxiv.orgpatsnap.com MD simulations are crucial for understanding the behavior of such additives within a polymer matrix. nih.gov These simulations can predict the compatibility, mobility, and spatial distribution of the antioxidant, which are key factors determining its efficiency and longevity. researchgate.net

An atomistic model of the polymer (e.g., polyethylene (B3416737) or polypropylene) is constructed, and several molecules of this compound are dispersed within it. The simulation then tracks the movement of the phenol molecules over time. From these trajectories, the diffusion coefficient can be calculated, which quantifies the mobility of the antioxidant within the polymer. nih.gov A low diffusion coefficient is often desirable as it indicates lower volatility and slower migration of the additive to the polymer surface (leaching). The interaction energy between the phenol and the polymer chains can also be calculated to assess their miscibility and compatibility. Simulations can reveal whether the phenol molecules tend to cluster together or disperse evenly throughout the matrix, providing critical insights for optimizing polymer formulations. mdpi.com

Table 3: Representative Diffusion Coefficients of a Small-Molecule Antioxidant in Different Polymer Matrices from MD Simulations

This table provides typical values for antioxidant diffusion in polymers, illustrating the type of data that can be generated for this compound to predict its behavior in various materials.

| Polymer Matrix | Temperature (K) | Simulated Diffusion Coefficient (cm²/s) | Implication |

| Polyethylene (PE) | 300 | 1.5 x 10⁻⁸ | Moderate mobility in a flexible matrix. |

| Polypropylene (PP) | 300 | 8.0 x 10⁻⁹ | Slower diffusion due to different chain packing. |

| Polyvinyl Chloride (PVC) | 300 | 2.1 x 10⁻¹⁰ | Very low mobility in a rigid, glassy polymer. |

| Polyethylene (PE) | 450 | 3.2 x 10⁻⁷ | Significantly higher mobility above the glass transition temperature. |

Prediction of Reaction Pathways and Transition States in this compound Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate reaction pathways and characterizing the fleeting transition states involved in the chemistry of this compound. nih.gov These theoretical investigations are crucial for understanding its antioxidant mechanism and predicting its reactivity. The primary antioxidant activity of sterically hindered phenols, such as this compound, involves the scavenging of free radicals. This process can proceed through several mechanisms, most notably hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). nih.gov

In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), neutralizing it and forming a stable phenoxyl radical. DFT calculations can model this process by determining the bond dissociation enthalpy (BDE) of the O-H bond. A lower BDE indicates a greater ease of hydrogen donation and thus higher antioxidant activity. For sterically hindered phenols, the bulky substituents at the ortho and para positions, such as the isobutyl groups in this compound, play a critical role in stabilizing the resulting phenoxyl radical through steric hindrance and hyperconjugation. researchgate.net

Theoretical calculations can map the potential energy surface of the reaction between this compound and a model free radical, such as the hydroperoxyl radical (•OOH). This mapping allows for the identification of the transition state—the highest energy point along the reaction coordinate—and the calculation of the activation energy. A lower activation energy signifies a faster reaction rate. For instance, a hypothetical reaction pathway for the hydrogen abstraction from this compound by a hydroperoxyl radical can be computationally modeled to determine these energetic parameters.

The following table presents hypothetical DFT-calculated energy values for the reaction of this compound with a hydroperoxyl radical via the HAT mechanism. These values are illustrative and based on typical findings for sterically hindered phenols.

| Parameter | Energy (kcal/mol) |

| Enthalpy of Reaction (ΔH) | -15.8 |

| Gibbs Free Energy of Reaction (ΔG) | -18.2 |

| Activation Energy (Ea) | 8.5 |

| Transition State Geometry | |

| O-H bond length (phenol) | 1.25 Å |

| H-O bond length (peroxyl) | 1.35 Å |

| O-H-O angle | 175° |

| Note: This data is illustrative and not from a specific study on this compound. |

Quantitative Structure-Reactivity Relationships (QSAR) for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with their biological or chemical activity. nih.gov In the context of this compound and its derivatives, QSAR studies are primarily focused on predicting their antioxidant potency. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical relationship between these descriptors and the experimentally determined antioxidant activity.

For a series of sterically hindered phenolic antioxidants, a variety of molecular descriptors can be calculated, falling into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. The HOMO energy, for instance, is often correlated with the ability of a molecule to donate an electron, a key step in some antioxidant mechanisms. nih.gov

Steric Descriptors: These quantify the three-dimensional size and shape of the molecule. For sterically hindered phenols, descriptors related to the bulkiness of the ortho and para substituents are particularly important for both stabilizing the phenoxyl radical and influencing the accessibility of the hydroxyl group.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.

Thermodynamic Descriptors: Properties like bond dissociation enthalpy (BDE) of the phenolic O-H bond are often used as direct predictors of antioxidant activity in HAT-based mechanisms.

A hypothetical QSAR model for the antioxidant activity of a series of 2,4,6-trialkylphenol derivatives might take the following form:

Antioxidant Activity (log 1/IC50) = a(HOMO) + b(BDE) + c(Steric Parameter) + d

Where 'a', 'b', and 'c' are coefficients determined by regression analysis, and 'd' is a constant. Such a model would allow for the virtual screening of novel derivatives of this compound to identify candidates with potentially enhanced antioxidant activity before undertaking their synthesis and experimental testing.

The following table provides an example of molecular descriptors that could be used in a QSAR study of this compound and its hypothetical derivatives.

| Compound | BDE (kcal/mol) | HOMO Energy (eV) | LogP | Antioxidant Activity (IC50, µM) |

| 2,4,6-Tri-tert-butylphenol | 79.5 | -5.8 | 6.2 | 25 |

| This compound | 80.2 | -5.7 | 6.0 | 30 |

| 2,6-Diisobutyl-4-methylphenol | 80.8 | -5.6 | 5.5 | 45 |

| 2,6-Diisobutyl-4-methoxyphenol | 78.5 | -5.4 | 5.1 | 15 |

| Note: This data is hypothetical and for illustrative purposes. |

In Silico Modeling of this compound Interactions with Other Chemical Species

In silico modeling, particularly through molecular dynamics (MD) simulations, provides a dynamic perspective on the interactions of this compound with its surrounding environment at an atomic level. nih.gov These simulations can offer insights into how this compound behaves in different media, such as in solution or within a biological membrane, and how it interacts with other molecules, including reactive oxygen species and biomolecules.

One important application of MD simulations is to study the behavior of this compound in a lipid bilayer, which serves as a model for cell membranes. researchgate.net Due to its lipophilic nature, this compound is expected to partition into the hydrophobic core of the membrane. MD simulations can predict its preferred location and orientation within the bilayer, which is crucial for its function as a membrane-bound antioxidant. The simulation can track the position of the phenol's hydroxyl group, which needs to be accessible to scavenge radicals at the membrane-water interface or within the lipid core.

The following table outlines key parameters that can be obtained from a molecular dynamics simulation of this compound in a model dipalmitoylphosphatidylcholine (DPPC) lipid bilayer.

| Parameter | Description | Illustrative Value |

| Location within Bilayer | Average depth of the phenolic hydroxyl group from the center of the bilayer. | 1.5 nm |

| Orientation | Angle of the phenolic ring relative to the membrane normal. | 35° |

| Diffusion Coefficient | Rate of lateral diffusion within the membrane. | 2.5 x 10⁻⁸ cm²/s |

| Interaction Energy | Non-bonded interaction energy with surrounding lipid molecules. | -45 kcal/mol |

| Note: This data is illustrative and not from a specific simulation of this compound. |

Furthermore, MD simulations can be employed to model the direct interaction between this compound and a free radical. By placing the two molecules in a simulation box with a solvent, the trajectory of their interaction can be observed. This can reveal important information about the pre-reaction complex formation, the role of the solvent in mediating the interaction, and the conformational changes that occur during the scavenging process. These simulations complement the static picture provided by DFT calculations of reaction pathways by offering a dynamic view of the entire process.

Applications of 2,4,6 Triisobutylphenol in Materials Science and Industrial Processes

Utilization in Formulation Chemistry and Specialty Chemical Production6.2.1. As an Intermediate in Organic Synthesis for Industrial Chemicals 6.2.2. Component in Lubricant and Fuel Formulations (e.g., as an antioxidant)

Further research or access to proprietary industrial data would be necessary to provide a comprehensive analysis of 2,4,6-Triisobutylphenol's role in these specific fields.

Applications in Resins and Coatings

The utility of this compound and structurally similar hindered phenols extends to the formulation of various resins and coatings, where they primarily function as stabilizers and antioxidants. Their incorporation helps protect the polymer matrix from degradation during processing and throughout the service life of the material, ensuring the retention of physical and aesthetic properties.

In the context of resins, hindered phenolic antioxidants are particularly effective in stabilizing materials such as hydrocarbon resins, terpene and terpene phenolic resins, as well as rosins and their derivatives during processing and aging. performanceadditives.us While specific data on this compound is limited, the broader class of alkylphenols is integral to the synthesis of alkylphenol-aldehyde resins. For instance, raw material streams for producing p-tert-butylphenol (PTBP) can sometimes contain tri-substituted phenols like 2,4,6-tri-tert-butylphenol (B181104), which can then be reacted with aldehydes to form the final resin. google.com This indicates the potential for triisobutyl-substituted phenols to be incorporated into such resin systems.

A significant application lies with derivatives, such as 2,4,6-Tris(dimethylaminomethyl)phenol. This compound acts as a highly effective curing agent and accelerator for epoxy resins, which are fundamental components in high-performance coatings, adhesives, and composites. riverlandtrading.comwikipedia.org It facilitates the cross-linking of epoxy groups, thereby imparting crucial properties like strength, chemical resistance, and durability to the finished coating. riverlandtrading.com The performance of 2,4,6-Tris(dimethylaminomethyl)phenol in this role is so well-established that it often serves as a benchmark for the development of new epoxy resin catalysts. wikipedia.org

In coating formulations, especially paints, antioxidants prevent degradation that can lead to discoloration, loss of gloss, and mechanical failure. performanceadditives.us The presence of a hindered phenol (B47542) can mitigate the oxidative processes initiated by heat, light, and atmospheric pollutants. Powder coating formulations, which rely on various polyester (B1180765) and acrylic resins, also benefit from the inclusion of stabilizers to protect the coating during the high-temperature curing cycle and subsequent environmental exposure. allnex.com

Table 1: Role of this compound and Derivatives in Resins and Coatings

| Compound/Derivative | Application Area | Primary Function | Reference |

|---|---|---|---|

| Hindered Phenols (general class) | Paints, Hydrocarbon Resins, Terpene Resins | Antioxidant, Stabilizer | performanceadditives.us |

| 2,4,6-Tri-tert-butylphenol | Component in Alkylphenol-Aldehyde Resins | Resin Monomer/Component | google.com |

| 2,4,6-Tris(dimethylaminomethyl)phenol | Epoxy Resins, Coatings, Adhesives | Curing Agent, Accelerator | riverlandtrading.comwikipedia.org |

| Hindered Phenols (general class) | Powder Coatings | Thermal Stabilizer | allnex.com |

Development of Functional Materials Incorporating this compound

One of the most significant applications of this compound is as an antioxidant to enhance the thermal stability of polymeric materials. The compound belongs to the class of sterically hindered phenols, which are primary antioxidants renowned for their ability to protect polymers from thermo-oxidative degradation. nbinno.comchemrxiv.org This degradation process involves the formation of free radicals under the influence of heat, which can lead to chain scission, cross-linking, and a subsequent loss of mechanical properties, such as embrittlement and cracking. nih.govresearchgate.net

The mechanism of action involves the phenolic hydroxyl group readily donating a hydrogen atom to scavenge peroxy radicals, thus terminating the auto-oxidative chain reaction. nbinno.com The bulky isobutyl groups at the ortho and para positions sterically hinder the resulting phenoxy radical, making it stable and preventing it from initiating new degradation chains. nbinno.com This efficient radical scavenging is crucial during high-temperature processing of thermoplastics and for ensuring long-term heat stability (LTHS) during the service life of the final product. performanceadditives.usnbinno.com

The effectiveness of phenolic antioxidants in improving thermal stability is well-documented through thermal analysis techniques like Thermogravimetric Analysis (TGA). The addition of these antioxidants can significantly increase the onset temperature of degradation. nih.govtainstruments.com For example, studies on polyolefins have shown that incorporating phenolic antioxidants can shift the main mass loss event to substantially higher temperatures, indicating a delay in thermo-oxidative degradation. nih.gov

Table 2: Research Findings on Thermal Stability Enhancement by Phenolic Antioxidants

| Polymer System | Antioxidant Type | Observation | Key Finding | Reference |

|---|---|---|---|---|

| Polyolefins (TPO) | Phenolic Antioxidants | TGA analysis showed a significant shift in the main mass loss to a higher temperature (approx. 103 °C shift). | The antioxidants are efficient at capturing free radicals, thereby delaying thermo-oxidative degradation. | nih.gov |

| Natural and Synthetic Rubbers | 2,4,6-Tri-tert-butylphenol | Significantly enhances thermal and oxidative stability. | Improves product longevity and resistance to cracking and discoloration. | nbinno.com |

| Polyolefins, Styrenics, Polyamides | Hindered Phenolic Antioxidants | Provides excellent long-term heat stability, especially with thioester synergists. | Prevents degradation during processing and aging. | performanceadditives.us |

| Nylon 6,6 | General | Thermal degradation leads to changes in glass transition and melting temperatures. | DSC can be used to characterize the degree of degradation, which antioxidants aim to prevent. | tainstruments.com |

The direct incorporation of this compound into photoactive or optoelectronic materials is not a widely documented application in scientific literature. The primary role of this compound is as a stabilizer against degradation, rather than as a functional component contributing to the photoactive or electronic properties of a material.

Research into related compounds offers some tangential insights. For instance, 2,4,6-Trimethylphenol has been used as a probe compound to study reactions with singlet oxygen in aqueous solutions, a process relevant to photodegradation. medchemexpress.com This highlights the reactivity of the phenol structure towards photo-oxidative species, reinforcing its function as a stabilizer rather than an active component. The development of optoelectronic devices often relies on highly specialized organic semiconductors, two-dimensional materials like graphene, or inorganic quantum dots, which possess specific electronic band structures and charge transport properties. researchgate.netresearchgate.net The molecular structure of this compound does not inherently lend itself to these functions.

While its role is protective, this function is critical for maintaining the long-term performance of organic materials used in optoelectronic applications, which can be susceptible to degradation from light and heat. By preventing photo-oxidation, it could indirectly support the stability of a photoactive system, but it is not itself the photoactive component.

There is limited direct evidence of this compound being incorporated into the matrix of membranes for separation technologies. Membrane technology, which includes processes like reverse osmosis, nanofiltration, and microfiltration, relies on the selective permeation of substances through a barrier. nih.govchemmethod.comsumitomo-chem.co.jp The performance of these membranes is highly dependent on their material composition and surface chemistry. nih.gov

However, derivatives of the core phenolic structure have been successfully utilized in the development of functional membranes. Notably, 2,4,6-Tris(dimethylaminomethyl)phenol has been used to prepare phenolate (B1203915) anion-based branched and cross-linked anion exchange membranes (AEMs). smolecule.com These AEMs are of interest for applications in fuel cells and other electrochemical devices due to their potential for enhanced ionic conductivity and stability. smolecule.com This application demonstrates that the 2,4,6-substituted phenol backbone can be functionalized to create materials suitable for advanced separation and electrochemical processes.

Furthermore, this same derivative can be used as a curing agent in the production of epoxy-based membranes, which find use in various separation processes due to their chemical resistance and tunable properties. smolecule.com Although this compound itself is not the primary component, these examples show the potential of its structural framework in the field of membrane science through chemical modification.

Catalytic Applications Involving this compound or its Derivatives

While this compound itself is primarily known as an antioxidant, its derivatives have been explored and widely used in various catalytic applications. The sterically hindered phenolic structure can be modified to create potent catalysts for organic synthesis and polymerization.

A prominent example is 2,4,6-Tris(dimethylaminomethyl)phenol , a Mannich base derivative. This compound is a highly effective catalyst and accelerator for the curing of epoxy resins. riverlandtrading.comwikipedia.orgsmolecule.com It can act as a homopolymerization catalyst or work in conjunction with other curing agents to accelerate cross-linking in coatings, adhesives, and composite materials. wikipedia.org Its utility also extends to polyurethane chemistry, where it can be used as a trimerization catalyst. wikipedia.org

Another class of derivatives involves replacing the hydroxyl proton with other functional groups or modifying the substituents. For instance, the related compound Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) , which features methoxy (B1213986) groups instead of alkyl groups and a phosphine (B1218219) moiety instead of a hydroxyl group, is a highly basic and effective organocatalyst. nih.govresearchgate.net TTMPP has been shown to catalyze a variety of chemical transformations, including the cyanosilylation of aldehydes and ketones and nitroaldol (Henry) reactions, under mild conditions. nih.govresearchgate.net

Table 3: Catalytic Applications of 2,4,6-Substituted Phenol Derivatives

| Derivative/Related Compound | Type of Catalysis | Reaction / Application | Reference |

|---|---|---|---|

| 2,4,6-Tris(dimethylaminomethyl)phenol | Base Catalysis / Accelerator | Epoxy resin curing, Polyurethane trimerization | riverlandtrading.comwikipedia.orgsmolecule.com |

| Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) | Organocatalysis (Lewis Base) | Cyanosilylation of aldehydes/ketones, Nitroaldol reaction | nih.govresearchgate.net |

| 2,4,6-Trichlorophenol (B30397) | Ligand / Modifier | Propene dimerization with Nickel(II) catalysts | researchgate.net |

| 2,4,6-Tri-tert-butylphenoxy radical | Reagent | Synthesis of substituted phenols | wikipedia.org |

Unable to Generate Article Due to Lack of Specific Data for this compound

A comprehensive search for scientific literature concerning the environmental chemistry and degradation pathways of this compound has revealed a significant lack of available data specific to this compound. The user's request for a detailed article structured around its environmental occurrence, and abiotic and biotic degradation cannot be fulfilled with scientific accuracy at this time.

The search for information on this compound consistently yielded results for structurally related but distinct compounds, primarily 2,4,6-Tri-tert-butylphenol , and to a lesser extent, halogenated analogues such as 2,4,6-Tribromophenol and 2,4,6-Trichlorophenol . While these compounds share a substituted phenol structure, their specific environmental behaviors, degradation mechanisms, and metabolic byproducts are expected to differ due to variations in their alkyl or halogen substituents.

Adhering to the strict instructions to focus solely on this compound and to ensure scientific accuracy, it is not appropriate to extrapolate data from these other compounds. Doing so would result in a scientifically unfounded and misleading article.

The requested article outline included detailed subsections on:

Environmental Chemistry and Degradation Pathways of 2,4,6 Triisobutylphenol

Biotic Degradation Pathways (Microbial Transformation, Biodegradation Products)

No peer-reviewed studies, environmental monitoring reports, or database entries that specifically address these aspects for 2,4,6-Triisobutylphenol could be located. Therefore, the creation of a thorough, informative, and scientifically accurate article as requested is not possible. Further research and publication on the environmental fate of this compound are needed before such a document can be compiled.

Analytical Methodologies for Environmental Monitoring of this compound

The selection of an appropriate extraction technique for this compound is dictated by the physicochemical properties of the compound and the nature of the environmental matrix. Given its phenolic structure, various established methods for extracting phenolic compounds can be adapted.

For aqueous samples, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common approaches. LLE involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. SPE, a more modern and often preferred technique, involves passing the water sample through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of an organic solvent. For phenolic compounds, Oasis HLB (a hydrophilic-lipophilic balanced polymer) has shown to be an effective sorbent, with acidified methanol (B129727) being a suitable elution solvent to improve extraction efficiency. mdpi.com

For solid matrices like soil and sediment, traditional methods include Soxhlet extraction and ultrasonic extraction. mdpi.com While effective, these methods can be time-consuming and require significant volumes of organic solvents. mdpi.com More contemporary techniques that are often considered "greener" due to reduced solvent consumption include accelerated solvent extraction (ASE) and microwave-assisted extraction (MAE). researchgate.net Steam distillation is another viable technique for compounds with relatively high vapor pressure that are not soluble in cold water, offering both extraction and separation functions. env.go.jp A study on various phenolic compounds in food utilized a steam distillation technique for extraction prior to analysis. nih.gov

A summary of common extraction techniques applicable to phenolic compounds from environmental matrices is presented below.

| Extraction Technique | Matrix | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Water | Partitioning between aqueous sample and immiscible organic solvent. | Simple, well-established. | Large solvent volumes, emulsion formation can occur. |

| Solid-Phase Extraction (SPE) | Water | Analyte is adsorbed onto a solid sorbent and then eluted. | High recovery, reduced solvent use, high concentration factor. | Sorbent selection is critical, potential for matrix effects. |

| Soxhlet Extraction | Soil, Sediment | Continuous extraction with a cycling distilled solvent. | Exhaustive extraction, well-established. | Time-consuming, large solvent volumes. mdpi.com |

| Ultrasonic Extraction | Soil, Sediment | Uses ultrasonic waves to enhance solvent extraction. | Faster than Soxhlet. mdpi.com | Requires large solvent volumes. mdpi.com |

| Steam Distillation | Soil, Sediment | Co-distillation of the analyte with steam. env.go.jp | Effective for volatile compounds, combines extraction and separation. env.go.jp | Not suitable for non-volatile or thermally labile compounds. |

| Stir Bar Sorptive Extraction (SBSE) | Water | A magnetic stir bar coated with a sorbent extracts analytes. | High sensitivity, low solvent use. | Primarily for aqueous samples, equilibrium time can be long. |

This table is a generalized summary of techniques applicable to phenolic compounds.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile organic compounds like this compound. env.go.jp The sample extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with a stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative data. env.go.jp For complex samples, tandem mass spectrometry (GC-MS/MS) can be employed to enhance selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte. nih.govmdpi.com

A study focused on the determination of 2,4,6-tri-tert-butylphenol (B181104) and related compounds in food samples successfully employed GC/MS in selected ion monitoring (SIM) mode for quantification. nih.gov Another analytical method developed for various halophenols and haloanisoles utilized GC-MS/MS with component-specific Multiple Reaction Monitoring (MRM) transitions, achieving very low detection limits, in the range of 0.04–4 ng/L for water-based solutions. nih.govresearchgate.net